![molecular formula C25H22N4O4S B2605239 1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine CAS No. 1251618-50-4](/img/no-structure.png)

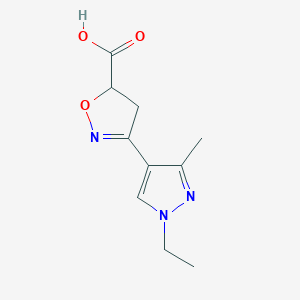

1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular formula of your compound is C25H22N4O4S. The molecular weight is 474.54.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Agrochemicals and Crop Protection

Imidazoles have been used in fungicides, herbicides, and insecticides. Researchers might explore whether this compound exhibits pesticidal activity, protecting crops from pests or pathogens.

Recent advances in the synthesis of imidazoles Biological activities of a newly synthesized pyrazoline derivative A brief review of the biological potential of indole derivatives

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,5-dimethylbenzoyl chloride with 1,2-diaminopropane to form 1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazole-2-amine. This intermediate is then reacted with 4-fluorophenylpiperazine in the presence of a coupling agent to form the final product.", "Starting Materials": [ "3,5-dimethylbenzoyl chloride", "1,2-diaminopropane", "4-fluorophenylpiperazine", "coupling agent" ], "Reaction": [ "Step 1: 3,5-dimethylbenzoyl chloride is reacted with 1,2-diaminopropane in the presence of a base to form 1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazole-2-amine.", "Step 2: 1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazole-2-amine is reacted with 4-fluorophenylpiperazine in the presence of a coupling agent to form the final product.", "Step 3: The final product is purified by recrystallization or chromatography." ] } | |

CAS番号 |

1251618-50-4 |

製品名 |

1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine |

分子式 |

C25H22N4O4S |

分子量 |

474.54 |

IUPAC名 |

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-3-16-4-8-18(9-5-16)23-26-21(33-27-23)15-28-20-12-13-34-22(20)24(30)29(25(28)31)14-17-6-10-19(32-2)11-7-17/h4-13H,3,14-15H2,1-2H3 |

InChIキー |

PDYZGWWTYDUNLX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2605164.png)

![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)

![4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)

![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)